molecular formula C28H40N4O6 B8055510 Dihydrochlamydocin CAS No. 52574-64-8

Dihydrochlamydocin

Cat. No. B8055510
CAS RN: 52574-64-8
M. Wt: 528.6 g/mol
InChI Key: UXOLDMJAFJDQSE-RYFAJOAYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dihydrochlamydocin is a useful research compound. Its molecular formula is C28H40N4O6 and its molecular weight is 528.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Conformational Analysis : Dihydrochlamydocin's conformation and stereo configuration have been established through X-ray studies. This molecule exhibits significant nonplanarity in its peptide units and contains intramolecular hydrogen bonds, which are crucial for understanding its biological activity (Flippen & Karle, 1976).

  • Biological Evaluation for Antichlamydial Activity : Research has shown that dihydrothiazepines, related to this compound, can disrupt the CT-ClpXP complex in Chlamydia trachomatis, suggesting a potential application in developing antichlamydial drugs. This study suggests dihydrothiazepines as a promising starting point for new selective antichlamydial medications (de Campos et al., 2023).

  • Cytostatic Activity : The metabolite of Diheterospora chlamydosporia, Chlamydocin, related to this compound, has shown pronounced cytostatic activity. This indicates its potential in cancer research and therapy (Closse & Huguenin, 1974).

  • NMR Spectroscopy Analysis : Studies have used NMR spectroscopy to determine the conformational parameters of HC-toxin and its diacetyl derivative, closely related to this compound, in chloroform solution. Such studies are essential for understanding the structural basis of biological activity (Mascagni et al., 1983).

  • Application in Molecular Biology : The research on this compound's structural and biological properties contributes to a broader understanding of cyclic tetrapeptides, which can be crucial for drug design, molecular biology, and biochemistry.

properties

IUPAC Name

(3S,9S,12R)-3-benzyl-9-[(7R)-7-hydroxy-6-oxooctyl]-6,6-dimethyl-1,4,7,10-tetrazabicyclo[10.3.0]pentadecane-2,5,8,11-tetrone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H40N4O6/c1-18(33)23(34)15-9-5-8-13-20-24(35)31-28(2,3)27(38)30-21(17-19-11-6-4-7-12-19)26(37)32-16-10-14-22(32)25(36)29-20/h4,6-7,11-12,18,20-22,33H,5,8-10,13-17H2,1-3H3,(H,29,36)(H,30,38)(H,31,35)/t18-,20+,21+,22-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXOLDMJAFJDQSE-RYFAJOAYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)CCCCCC1C(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)N1)CC3=CC=CC=C3)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)CCCCC[C@H]1C(=O)NC(C(=O)N[C@H](C(=O)N2CCC[C@@H]2C(=O)N1)CC3=CC=CC=C3)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H40N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501017904
Record name Dihydrochlamydocin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501017904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

528.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

52574-64-8
Record name Dihydrochlamydocin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501017904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dihydrochlamydocin
Reactant of Route 2
Dihydrochlamydocin
Reactant of Route 3
Dihydrochlamydocin
Reactant of Route 4
Dihydrochlamydocin
Reactant of Route 5
Dihydrochlamydocin
Reactant of Route 6
Dihydrochlamydocin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.